molecular formula C10H19NO B1330117 4-(Tert-butyl)cyclohexanone oxime CAS No. 4701-98-8

4-(Tert-butyl)cyclohexanone oxime

Cat. No. B1330117
CAS RN: 4701-98-8
M. Wt: 169.26 g/mol
InChI Key: XIOIFAFSEIOPFO-UHFFFAOYSA-N
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Description

4-(Tert-butyl)cyclohexanone oxime is a chemical compound . It is used as a perfuming agent and in cosmetics .


Synthesis Analysis

Cyclohexanone oxime, an important precursor for Nylon-6, is typically synthesized via the nucleophilic addition-elimination of hydroxylamine with cyclohexanone . Current technologies for hydroxylamine production are not environment-friendly due to the requirement of harsh reaction conditions .


Molecular Structure Analysis

The molecular formula of 4-(Tert-butyl)cyclohexanone oxime is C10H19NO . The average mass is 169.264 Da and the monoisotopic mass is 169.146667 Da .


Chemical Reactions Analysis

The biotransformation of 4-tert-butylcyclohexanone resulted mainly in its transformation to trans-4-alcohol, using Colletotrichum lagenarium, C. atramentarium MAFF 712102, C. fragariae, C. graminicola MAFF 305460, C. lindemuthianum (C-3) and C. lindemuthianum (C-13) .

Scientific Research Applications

Perfuming Agent

“4-(Tert-butyl)cyclohexanone oxime” is used as a perfuming agent . It has a powerful, “lifting” soap perfume ingredient, which can enhance the overall fragrance of the product .

Cosmetic Industry

This compound is also used in the cosmetic industry . Its unique scent can contribute to the overall sensory experience of cosmetic products.

Additive to Patchouli Notes

It has been used as an inexpensive additive to Patchouli notes for soap and detergent fragrances . This can enhance the scent profile of these products, making them more appealing to consumers.

Chemical Synthesis

“4-(Tert-butyl)cyclohexanone oxime” might be used in chemical synthesis, given its specific structure and properties . However, more specific applications in this area are not detailed in the available resources.

Safety And Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment, including face protection, should be worn, and adequate ventilation should be ensured .

properties

IUPAC Name

N-(4-tert-butylcyclohexylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-10(2,3)8-4-6-9(11-12)7-5-8/h8,12H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIOIFAFSEIOPFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(=NO)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00279133
Record name 4-(tert-butyl)cyclohexanone oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00279133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Tert-butyl)cyclohexanone oxime

CAS RN

4701-98-8
Record name 4701-98-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11346
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(tert-butyl)cyclohexanone oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00279133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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